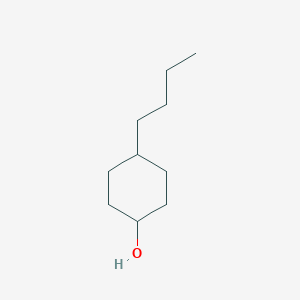

4-Butylcyclohexanol

Descripción general

Descripción

4-Butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol derived from cyclohexane, where a butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers, which can influence its physical and chemical properties. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Butylcyclohexanol can be synthesized through the hydrogenation of 4-butylcyclohexanone. The reduction of 4-butylcyclohexanone can be achieved using different reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an alcoholic solvent like ethanol or methanol at room temperature .

Another method involves the catalytic hydrogenation of 4-butylphenol using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced by the hydrogenation of 4-butylcyclohexanone using a catalytic system composed of rhodium on a support material like alumina (Al2O3) or silica (SiO2). The reaction is carried out in the presence of hydrogen fluoride (HF) or boron trifluoride (BF3) as co-catalysts .

Análisis De Reacciones Químicas

Types of Reactions

4-Butylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), sodium hypochlorite (NaOCl)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 4-Butylcyclohexanone

Reduction: 4-Butylcyclohexane

Substitution: 4-Butylcyclohexyl chloride, 4-Butylcyclohexyl bromide

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Butylcyclohexanol is a cyclic alcohol with the molecular formula and a CAS number of 98-52-2. It exhibits unique properties that make it suitable for use in topical applications, particularly due to its ability to modulate sensory nerve responses.

Treatment for Sensitive Skin

Recent studies have highlighted the effectiveness of this compound in treating sensitive skin conditions. A formulation containing this compound demonstrated significant anti-stinging and anti-burning effects in vivo. Clinical trials showed that it reduced stinging sensations by up to 78% and burning sensations by up to 80% within just three minutes of application .

Key Findings:

- Mechanism of Action: The compound acts at a cellular level by intercepting irritation signals before they reach neuro-receptors, thereby increasing the skin's tolerance threshold .

- Clinical Efficacy: In controlled studies, formulations with this compound significantly decreased the release of pro-inflammatory mediators, effectively alleviating symptoms associated with sensitive skin .

Moisturizing Effects

In addition to its soothing properties, this compound has been incorporated into moisturizers aimed at managing conditions like seborrheic dermatitis. A study demonstrated that a moisturizer containing this compound improved skin hydration and reduced transepidermal water loss, leading to fewer disease exacerbations among participants .

Table 1: Efficacy of this compound in Dermatological Formulations

| Study Reference | Application | Key Results |

|---|---|---|

| Sensitive Skin Treatment | Reduced stinging by 78%, burning by 80% | |

| Moisturizer for Seborrheic Dermatitis | Improved hydration, reduced disease relapses |

Fragrance Industry

This compound is also utilized in the fragrance industry due to its pleasant odor profile. Its stability and compatibility with various fragrance components make it a valuable ingredient in perfumes and scented products.

Chemical Synthesis

The compound serves as an intermediate in organic synthesis processes, particularly in the production of other cyclic compounds. Its stereochemistry can be manipulated through oxidation-reduction reactions, highlighting its versatility in chemical manufacturing .

Case Study 1: Sensitive Skin Relief

A double-blind study involving participants with sensitive skin showed that those using a cream formulated with this compound experienced significant relief from symptoms such as erythema and stinging compared to a placebo group .

Case Study 2: Long-term Efficacy for Seborrheic Dermatitis

In another clinical trial focusing on seborrheic dermatitis, patients using a moisturizer containing both this compound and licochalcone A reported sustained improvements over several weeks without the need for corticosteroid intervention .

Mecanismo De Acción

The mechanism of action of 4-Butylcyclohexanol involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

4-Butylcyclohexanol can be compared with other similar compounds, such as:

4-tert-Butylcyclohexanol: Similar in structure but with a tert-butyl group instead of a butyl group.

Cyclohexanol: Lacks the butyl group, making it less hydrophobic and with different reactivity.

4-Butylcyclohexanone: The ketone form of this compound, which is more reactive in oxidation-reduction reactions.

These comparisons highlight the unique properties and applications of this compound in various fields.

Actividad Biológica

4-Butylcyclohexanol, a cyclic alcohol with the chemical formula C10H20O, has garnered attention for its biological activity, particularly in dermatological applications. This article explores its efficacy, mechanisms of action, and safety profile based on recent studies.

- Chemical Name : this compound

- CAS Number : 13491-79-7

- Molecular Weight : 156.26 g/mol

- Structure :

Chemical Structure of this compound

Research indicates that this compound acts primarily as a TRPV1 antagonist , which plays a critical role in sensory perception and inflammatory responses. By inhibiting TRPV1 activation, this compound can potentially alleviate sensations associated with sensitive skin, such as burning and stinging .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces the activation of TRPV1 receptors. This reduction correlates with decreased release of pro-inflammatory mediators like PGE2 and inhibition of NFκB signaling pathways, which are crucial in inflammatory processes .

Sensitive Skin Treatment

A notable application of this compound is in the formulation of treatments for sensitive skin. In a clinical study involving controlled, single-blind, randomized trials, formulations containing this compound showed significant efficacy in reducing subjective symptoms such as erythema and stinging upon topical application .

Study Findings:

- Participants : Adults with self-reported sensitive skin.

- Results :

- Immediate relief from stinging and burning sensations.

- Reduction in erythema post-shaving when combined with licochalcone A, another anti-inflammatory agent.

Safety Profile

The safety assessment of this compound indicates it is not genotoxic and does not present significant risks for skin sensitization or respiratory toxicity. The compound has been classified under Cramer Class I, suggesting low toxicity potential .

| Toxicity Type | Assessment Result |

|---|---|

| Genotoxicity | Non-genotoxic |

| Skin Sensitization | No significant concern |

| Reproductive Toxicity | NOAEL > 50 mg/kg/day |

| Developmental Toxicity | NOAEL > 437 mg/kg/day (in analogs) |

Case Studies

-

Study on Sensitive Skin :

- Objective : Evaluate the effectiveness of this compound in reducing sensitivity symptoms.

- Methodology : Participants applied a cream containing the compound over a period.

- Outcome : Significant reduction in erythema and subjective discomfort reported post-treatment.

- Fragrance Safety Evaluation :

Propiedades

IUPAC Name |

4-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-9-5-7-10(11)8-6-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUANGSLQWFBVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048204 | |

| Record name | 4-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70568-60-4 | |

| Record name | 4-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.